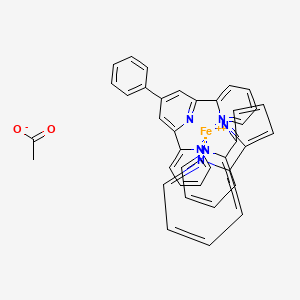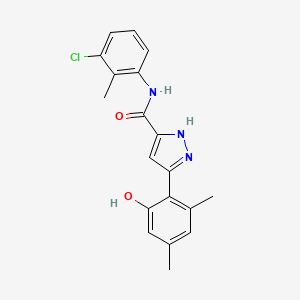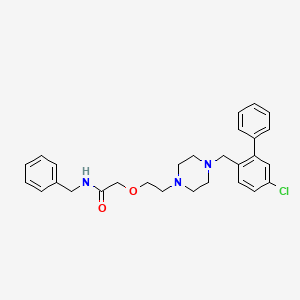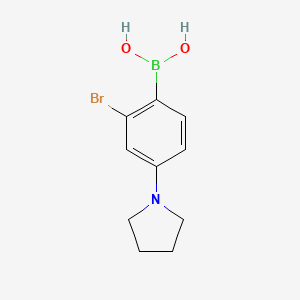
Poly(Fe-btpyb) Purple
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly(Fe-btpyb) Purple is a metallo-supramolecular polymer that contains iron ions and exhibits a distinctive purple color. This compound is known for its electrochromic properties, which means it can change color when an electric voltage is applied. It is primarily used in research and development for its unique optical and electrochemical characteristics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Poly(Fe-btpyb) Purple is synthesized through the complexation of iron ions with multitopic organic ligands. The typical synthetic route involves the use of iron(II) salts and bis(terpyridine) ligands. The reaction is carried out in a solvent such as methanol, and the resulting polymer is purified and isolated as a solid .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound for research purposes involves standard laboratory techniques such as solution mixing, filtration, and drying under inert gas conditions to prevent oxidation .
Analyse Chemischer Reaktionen
Types of Reactions
Poly(Fe-btpyb) Purple undergoes several types of chemical reactions, including:
Reduction: The reverse process, where iron(III) ions are reduced back to iron(II) ions, restores the purple color.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are the oxidized and reduced forms of the polymer, which exhibit different colors due to changes in the metal-to-ligand charge transfer (MLCT) absorption .
Wissenschaftliche Forschungsanwendungen
Poly(Fe-btpyb) Purple has a wide range of scientific research applications, including:
Electrochromic Devices: Used in the fabrication of electrochromic devices for smart windows and light control films.
Optical Materials: Its unique color-changing properties make it suitable for use in optical sensors and display technologies.
Catalysis: The polymer can act as a catalyst in certain chemical reactions due to the presence of iron ions.
Chemical Sensors: Its electrochemical properties are utilized in the development of chemical sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of Poly(Fe-btpyb) Purple involves the metal-to-ligand charge transfer (MLCT) transition. The purple color is due to the absorption of light around 580 nm, which corresponds to the MLCT transition from iron(II) to the ligand. When an electric voltage is applied, the iron(II) ions are oxidized to iron(III) ions, causing the MLCT absorption to disappear and the color to change to colorless . This process is reversible, allowing the polymer to switch back to its original color upon reduction .
Vergleich Mit ähnlichen Verbindungen
Poly(Fe-btpyb) Purple is unique due to its specific combination of iron ions and bis(terpyridine) ligands, which confer its distinctive electrochromic properties. Similar compounds include:
1,4-Di[2,2’6’,2’‘-terpyridin]-4’-ylbenzene: Another metallo-supramolecular polymer with electrochromic properties.
1,1’-Dibenzyl-4,4’-bipyridinium Dichloride: Known for its electrochemical properties.
6’,6’‘-Di(pyridin-2-yl)-2,2’4’,4’‘2’‘,2’‘’-quaterpyridine: Exhibits similar coordination chemistry with metal ions.
This compound stands out due to its high molar extinction coefficient and the stability of its electrochromic properties, making it particularly suitable for applications in smart windows and light control technologies .
Eigenschaften
Molekularformel |
C38H29FeN6O2+ |
|---|---|
Molekulargewicht |
657.5 g/mol |
IUPAC-Name |
2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;acetate |
InChI |
InChI=1S/C21H15N3.C15H11N3.C2H4O2.Fe/c1-2-8-16(9-3-1)17-14-20(18-10-4-6-12-22-18)24-21(15-17)19-11-5-7-13-23-19;1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;1-2(3)4;/h1-15H;1-11H;1H3,(H,3,4);/q;;;+2/p-1 |
InChI-Schlüssel |
GJMMXHUOJGMIDN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(=O)[O-].C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6aR,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-1,4-dione](/img/structure/B14079897.png)
![1-[3-Ethoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(furan-2-ylmethyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079907.png)
![L-Proline, 1-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]-4-hydroxy-, trans-](/img/structure/B14079915.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,2R,4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B14079924.png)
![3-Amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14079929.png)
![N-ethyl-5-fluoro-2-{[5-(2-{6-[(2-methoxyethyl)(methyl)amino]-2-methylhexan-3-yl}-2,6-diazaspiro[3.4]octan-6-yl)-1,2,4-triazin-6-yl]oxy}-N-(propan-2-yl)benzamide](/img/structure/B14079930.png)
![7-Chloro-1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079937.png)


![({[(Z)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dinitrophenyl)methanone](/img/structure/B14079962.png)



